2-Benzyloxy-5-nitrobenzenethiol
CAS No.: 887353-11-9
Cat. No.: VC20761942
Molecular Formula: C13H11NO3S
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887353-11-9 |
---|---|
Molecular Formula | C13H11NO3S |
Molecular Weight | 261.3 g/mol |
IUPAC Name | 5-nitro-2-phenylmethoxybenzenethiol |
Standard InChI | InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Standard InChI Key | IKWZPZBLGGOXNT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S |
Introduction
2-Benzyloxy-5-nitrobenzenethiol, with the CAS number 887353-11-9, is a chemical compound that has garnered attention in various fields of research due to its unique molecular structure and potential applications. This compound is characterized by its molecular formula C13H11NO3S and a molecular weight of approximately 261.3 g/mol .
Synthesis and Preparation
While specific synthesis methods for 2-Benzyloxy-5-nitrobenzenethiol are not detailed in the available literature, compounds with similar structures often involve reactions such as alkylation or arylation processes. For instance, related compounds like 2'-benzyloxy-5'-nitro-acetophenone are synthesized through alkylation reactions using benzyl chloride in the presence of potassium carbonate .
Applications and Research Findings
Despite the lack of specific research findings directly related to 2-Benzyloxy-5-nitrobenzenethiol, compounds with similar structures are often explored for their potential biological activities. For example, nitrobenzene derivatives have been studied for their antimicrobial and antifungal properties, while benzyloxy groups are known to contribute to the lipophilicity of compounds, enhancing their ability to cross biological barriers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume